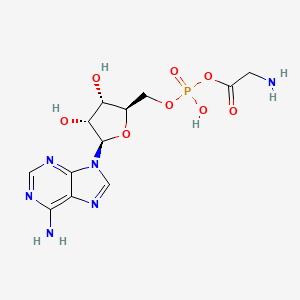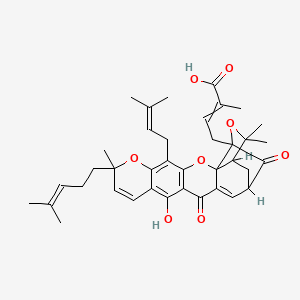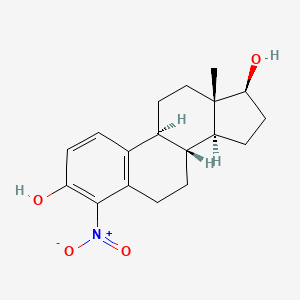
Glycyladenylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-AMP is a purine ribonucleoside 5'-monophosphate that is adenosine 5'-monophosphate in which one of the hydroxy groups of the phosphate has been condensed with the carboxylic acid group of glycine. It is a purine ribonucleoside 5'-monophosphate and a glycine derivative. It derives from an adenosine 5'-monophosphate. It is a conjugate acid of a glycyl-AMP(1-). It is a tautomer of a glycyl-AMP zwitterion.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis in Molecular Recognition : A study by Broch et al. (1976) predicted the lowest energy conformations of glycyladenylate using a quantum mechanical method. This analysis helps understand the molecule's flexibility and potential configurations, aiding in comprehending the recognition process between glycyladenylate and t-RNA synthetase.
Diffusion and Interaction Studies : Research by Ramos et al. (2020) explored the interaction between glycyl-L-phenylalanine and β-cyclodextrin, which is significant in various areas from biochemistry to wastewater treatment. The study used NMR, DFT calculations, and other methods to understand the diffusion coefficients and association constants in these interactions.
Glycomics Technology and Disease Research : Glycomics research, as discussed by Vanderschaeghe et al. (2010), is crucial in fields like immunity and disease research. Glycosylation of proteins and lipids, a process in which glycyladenylate could play a role, has been linked to diseases like cancer.
Lysosomal pH and ER Ca2+ Release Studies : A study by Atakpa et al. (2019) explored the impact of the dipeptide glycyl-l-phenylalanine 2-naphthylamide (GPN), related to glycyladenylate, on lysosomal pH and calcium release from the endoplasmic reticulum, which is crucial for understanding cellular mechanisms.
Synthesis and Recognition of Glycosylated Polymers : Hasegawa et al. (1999) Hasegawa et al. (1999) studied glycosylated poly(phenyl isocyanide)s to understand the effect of saccharide arrays on molecular recognition, which is a key aspect in many biological and chemical processes.
Mass Spectrometry in Oligosaccharide Research : The application of mass spectrometry in the analysis of oligosaccharides, as discussed by Zaia (2004), is crucial for understanding glycosylation, a process in which glycyladenylate can be involved.
Chemical Approaches to Glycan Study : Agard and Bertozzi (2009) Agard and Bertozzi (2009) explored technologies to perturb glycan biosynthesis and profile their presentation, which is essential for understanding glycosylation and glycyladenylate's role in it.
Glycomics and Glycoproteomics in the Immune System : Kolarich et al. (2012) Kolarich et al. (2012) discussed how glycomics and glycoproteomics tools are used to study glycoconjugates in the immune system, shedding light on the significance of glycosylation processes involving glycyladenylate.
Glycosylation in Health and Disease : Ohtsubo and Marth (2006) Ohtsubo and Marth (2006) reviewed the role of glycosylation in physiology and disease, highlighting how glycyladenylate could be involved in these processes.
Chemical Glycoproteomics : Palaniappan and Bertozzi (2016) Palaniappan and Bertozzi (2016) discussed the role of chemical tools in studying protein glycosylation, a process where glycyladenylate could be a critical component.
Eigenschaften
CAS-Nummer |
35985-26-3 |
|---|---|
Produktname |
Glycyladenylate |
Molekularformel |
C12H17N6O8P |
Molekulargewicht |
404.27 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-aminoacetate |
InChI |
InChI=1S/C12H17N6O8P/c13-1-6(19)26-27(22,23)24-2-5-8(20)9(21)12(25-5)18-4-17-7-10(14)15-3-16-11(7)18/h3-5,8-9,12,20-21H,1-2,13H2,(H,22,23)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
HROXHMRQKGGIFT-JJNLEZRASA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)CN)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)CN)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)CN)O)O)N |
Synonyme |
glycyladenylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![17-(2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1205305.png)





![N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine](/img/structure/B1205315.png)




